molecular formula C15H17N3O2S B2498215 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1170592-25-2

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2498215
CAS RN: 1170592-25-2
M. Wt: 303.38
InChI Key: ZKKMZKUTFYKMDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving 1,3,4-oxadiazole cores, such as the one , can be approached through methods focusing on the use of primary amidoximes and acylating agents, or through 1,3-dipolar cycloaddition reactions involving primary amidoximes as key steps. These methods highlight the versatility and reactivity of oxadiazole precursors in forming complex heterocyclic structures (Pharmaceutical Chemistry Journal, 2005).

Molecular Structure Analysis

Oxadiazoles, including 1,3,4-oxadiazole derivatives, are critical for their role in creating frameworks with high photoluminescent quantum yields, thermal and chemical stability. These characteristics are essential for applications in chemosensors and electronics. The presence of a thiophene unit further contributes to the compound’s electronic properties, making it an attractive candidate for material science applications (Critical reviews in analytical chemistry, 2022).

Scientific Research Applications

Antimicrobial Activity

Compounds similar to (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone have been synthesized and evaluated for antimicrobial properties. For instance, a study by Mallesha and Mohana (2014) synthesized derivatives including 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, showing good antimicrobial activity against certain bacterial and fungal strains (Mallesha & Mohana, 2014). Similarly, Khalid et al. (2016) synthesized 1,3,4-Oxadiazole bearing compounds with piperidin-1-ylsulfonyl groups, exhibiting moderate to talented antibacterial activity (Khalid et al., 2016).

Antitubercular Properties

Bisht et al. (2010) reported on a series of compounds including cyclopropyl methanones, which demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Bisht et al., 2010).

Enzyme Inhibitory Activity

A study by Cetin et al. (2021) explored 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which showed significant enzyme inhibitory activities, providing a basis for further pharmacological studies (Cetin et al., 2021).

Anticancer Potential

A study conducted by Inceler et al. (2013) synthesized thiophene containing 1,3-diarylpyrazole derivatives, which showed promising anticancer activity against various human cancer cell lines (Inceler et al., 2013). Similarly, Adimule et al. (2014) evaluated novel derivatives of 1,3,4-oxadiazoles for their anticancer properties, finding some compounds effective against specific cancer cell lines (Adimule et al., 2014).

Potential in Treating Metabolic Disorders

Sica et al. (2019) explored the combination of respiratory chain inhibition and dimethyl α-ketoglutarate, which could lead to a bioenergetic catastrophe in cancer cells, indicating potential applications in metabolic disorders (Sica et al., 2019).

Structural and Physical Properties

Karthik et al. (2021) performed a study on a compound structurally similar to the queried compound, providing insights into its thermal, optical, and structural properties (Karthik et al., 2021).

Molecular Docking and Structural Analysis

Prasad et al. (2018) conducted molecular docking and structural analysis of a compound similar to the queried compound, which was evaluated for antiproliferative activity (Prasad et al., 2018).

properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(12-2-1-9-21-12)18-7-5-11(6-8-18)14-17-16-13(20-14)10-3-4-10/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKMZKUTFYKMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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